
(2-Chloro-7-methylquinolin-3-yl)methanol
Vue d'ensemble
Description
“(2-Chloro-7-methylquinolin-3-yl)methanol” is a chemical compound with the molecular formula C11H10ClNO . It has a molecular weight of 207.65600 .
Synthesis Analysis
The synthesis of quinoline derivatives, including “(2-Chloro-7-methylquinolin-3-yl)methanol”, involves the construction of quinoline ring systems and reactions to create fused or binary quinoline-cord heterocyclic systems . The synthesis of these compounds is a common approach in drug discovery, leading to improved therapeutic effects .Molecular Structure Analysis
The molecular structure of “(2-Chloro-7-methylquinolin-3-yl)methanol” consists of a quinoline ring system with a chlorine atom at the 2-position and a methyl group at the 7-position . The 3-position of the quinoline ring is attached to a methanol group .Physical And Chemical Properties Analysis
“(2-Chloro-7-methylquinolin-3-yl)methanol” is a solid compound . It has a polar surface area (PSA) of 33.12000 and a partition coefficient (LogP) of 2.68890 .Applications De Recherche Scientifique
Synthesis of Quinoline Ring Systems
Quinoline compounds, including “(2-Chloro-7-methylquinolin-3-yl)methanol”, are often used in the synthesis of quinoline ring systems. These ring systems are a key component in many pharmaceuticals and other biologically active compounds .
Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems
“(2-Chloro-7-methylquinolin-3-yl)methanol” and related compounds can be used in reactions to construct fused or binary quinoline-cord heterocyclic systems. These systems have potential applications in the development of new drugs .
Catalyst in Chemical Reactions
Quinoline compounds can act as catalysts in various chemical reactions. For example, they can be used in reactions carried out using different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Development of New Drugs
The quinoline nucleus is a privileged scaffold that appears as an important construction motif for the development of new drugs. New quinolone derivatives, potentially including “(2-Chloro-7-methylquinolin-3-yl)methanol”, are known to be biologically active compounds possessing several pharmacological activities .
Antimalarial Activity
Quinoline derivatives have been found to have antimalarial activity. This makes “(2-Chloro-7-methylquinolin-3-yl)methanol” a potential candidate for the development of new antimalarial drugs .
Anticancer Activity
Quinoline compounds, including “(2-Chloro-7-methylquinolin-3-yl)methanol”, have shown anticancer activity. This suggests potential applications in the development of new cancer treatments .
Safety and Hazards
The safety data sheet for “(2-Chloro-7-methylquinolin-3-yl)methanol” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) .
Mécanisme D'action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including DNA synthesis and cellular signaling .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The compound’s interaction with its targets and any resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Quinoline derivatives have been found to interact with the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Propriétés
IUPAC Name |
(2-chloro-7-methylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULSNMQBGIVMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356674 | |
| Record name | (2-chloro-7-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170848-22-3 | |
| Record name | (2-chloro-7-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170848-22-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

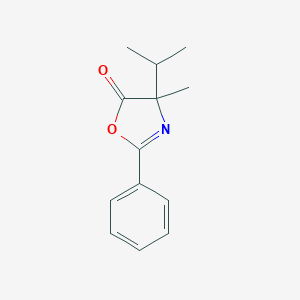

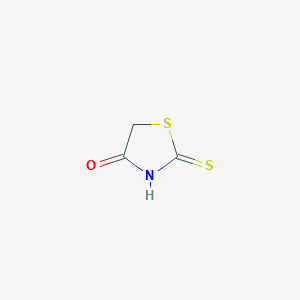
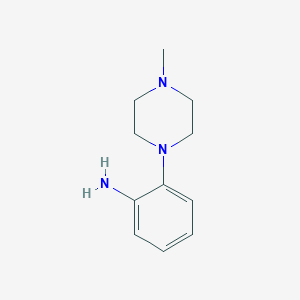
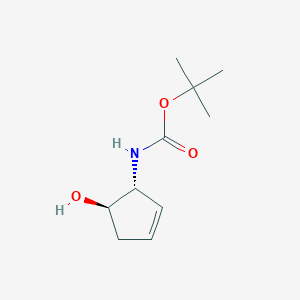
![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)
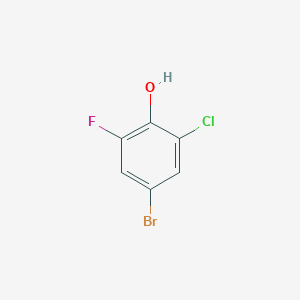

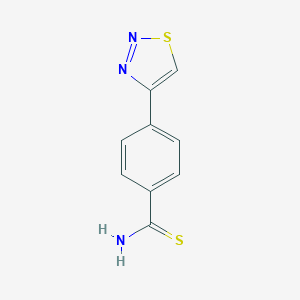

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)
